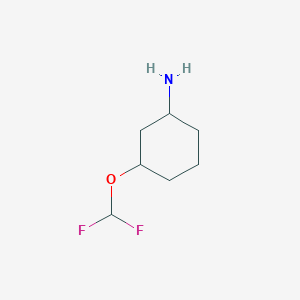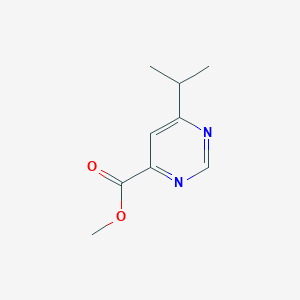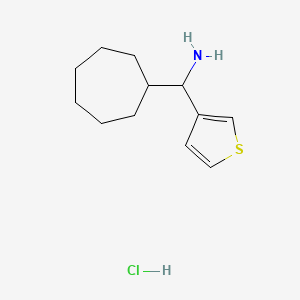
Chlorhydrate de 5-éthynylindoline
Vue d'ensemble
Description
5-Ethynylindoline hydrochloride, also known as 5-EIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indoline family and is a non-toxic, water-soluble compound with a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris le chlorhydrate de 5-éthynylindoline, sont de plus en plus reconnus pour leur potentiel dans le traitement des cellules cancéreuses. Des recherches ont montré que ces composés peuvent présenter diverses propriétés biologiquement vitales qui peuvent inhiber la croissance des cellules cancéreuses ou induire l'apoptose .
Activité antimicrobienne
La structure des dérivés de l'indole se prête à des propriétés antimicrobiennes. Des études ont indiqué que ces composés peuvent être efficaces contre une gamme de microbes, offrant des applications potentielles dans le développement de nouveaux antibiotiques ou agents antifongiques .
Traitement des troubles
Les indoles ont été étudiés pour leur efficacité dans le traitement de différents types de troubles dans le corps humain, y compris les troubles neurologiques. Les mécanismes spécifiques par lesquels le this compound peut contribuer à ces traitements sont un domaine de recherche actif .
Activités anti-hépatiques
La recherche a exploré l'utilisation de dérivés de l'indole pour des activités anti-hépatiques, offrant potentiellement des avantages thérapeutiques pour les maladies liées au foie. La modification des structures de l'indole, comme avec le this compound, est essentielle pour améliorer leur activité biologique .
Traitement des maladies cardiovasculaires
Les médicaments contenant de l'indoline se sont avérés prometteurs dans le traitement des maladies cardiovasculaires. Les effets pharmacologiques de ces composés sur la santé cardiaque et la circulation sanguine sont étudiés pour développer de nouveaux traitements .
Propriétés anti-inflammatoires et analgésiques
Les effets anti-inflammatoires et analgésiques des dérivés de l'indole en font des candidats pour le soulagement de la douleur et le traitement des affections inflammatoires. Les applications spécifiques du this compound dans ce domaine sont à l'étude .
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The mode of action of indole derivatives can also vary greatly. Some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds. It’s known to undergo electrophilic substitution due to excessive π-electrons delocalization . The specific biochemical pathways affected by “5-Ethynylindoline hydrochloride” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “5-Ethynylindoline hydrochloride” would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to inhibit the growth of certain viruses or cancer cells .
Analyse Biochimique
Biochemical Properties
5-Ethynylindoline hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with multiple receptors, which makes it a valuable pharmacophore in medicinal chemistry . The indole nucleus in 5-Ethynylindoline hydrochloride allows it to participate in electrophilic substitution reactions readily, due to the delocalization of π-electrons . This property enables the compound to bind with high affinity to multiple receptors, facilitating the development of new therapeutic derivatives . Additionally, 5-Ethynylindoline hydrochloride has been found to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others .
Cellular Effects
5-Ethynylindoline hydrochloride has profound effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including 5-Ethynylindoline hydrochloride, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . They also play a role in regulating immune responses and reducing inflammation . Furthermore, 5-Ethynylindoline hydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 5-Ethynylindoline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific receptors and enzymes, modulating their activity and leading to various biochemical effects . For example, 5-Ethynylindoline hydrochloride can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, this compound can activate or inhibit signaling pathways, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynylindoline hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 5-Ethynylindoline hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 5-Ethynylindoline hydrochloride vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, 5-Ethynylindoline hydrochloride may cause toxic or adverse effects, including damage to healthy cells and tissues . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity increases . Understanding these dosage effects is essential for determining the safe and effective use of 5-Ethynylindoline hydrochloride in therapeutic applications .
Metabolic Pathways
5-Ethynylindoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . This compound can be metabolized through pathways involving the cytochrome P450 enzyme system, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs . Additionally, 5-Ethynylindoline hydrochloride can affect the levels of specific metabolites, thereby influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of 5-Ethynylindoline hydrochloride within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 5-Ethynylindoline hydrochloride can bind to various proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 5-Ethynylindoline hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of 5-Ethynylindoline hydrochloride within these compartments can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVAFRWVLICOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



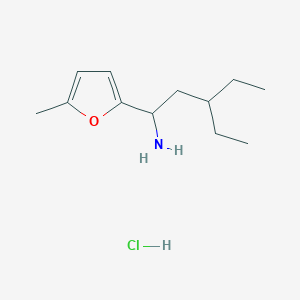
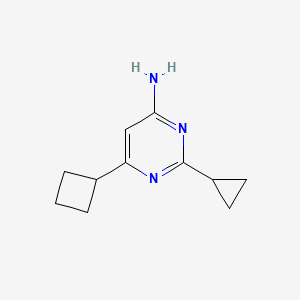

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
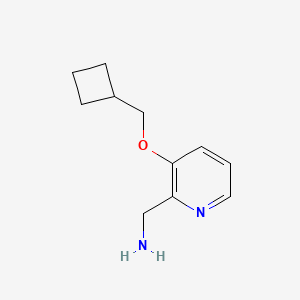

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

